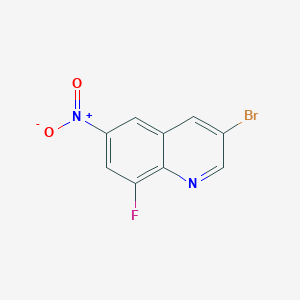

3-(2-fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-フルオロフェニル)-5,7-ジヒドロキシ-4H-クロメン-4-オンは、フラボノイドファミリーに属する合成有機化合物です。フラボノイドは、抗酸化、抗炎症、抗がん特性など、さまざまな生物活性で知られています。

準備方法

合成経路と反応条件

3-(2-フルオロフェニル)-5,7-ジヒドロキシ-4H-クロメン-4-オンの合成は、通常、酸性または塩基性条件下で、2-フルオロベンズアルデヒドと適切なフェノール性化合物を縮合させることから始まります。一般的な方法の1つは、クライス-シュミット縮合反応を使用する方法です。この方法では、2-フルオロベンズアルデヒドが、水酸化ナトリウムなどの塩基の存在下で、2,4-ジヒドロキシアセトフェノンと反応します。次に、反応混合物を加熱して、クロメノン構造の形成を促進します。

工業生産方法

工業規模の生産では、連続フロー反応器や自動化システムを使用してプロセスを最適化し、品質と収率を安定させることができます。環境に優しくコスト効率の高い触媒や溶媒を使用することも、生産プロセスの効率を高めるために考慮されています。

化学反応の分析

反応の種類

3-(2-フルオロフェニル)-5,7-ジヒドロキシ-4H-クロメン-4-オンは、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用して、キノンを形成することができます。

還元: 水素化ホウ素ナトリウムなどの試薬を使用して、カルボニル基をアルコールに変換することができます。

置換: ハロゲン化反応は、ハロゲン原子を芳香環に導入することができます。ニトロ化とスルホン化は、それぞれニトロ基とスルホニル基を付加することができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 酢酸中の臭素を使用したハロゲン化。

生成される主な生成物

酸化: キノン。

還元: アルコール誘導体。

置換: ハロゲン化、ニトロ化、またはスルホン化誘導体。

科学的研究の応用

化学: より複雑な有機分子の合成のための前駆体として使用されます。

生物学: 抗酸化特性とフリーラジカルを捕捉する能力について調査されています。

医学: 抗炎症作用と抗がん作用について研究されています。特定のがん細胞の増殖を阻害する可能性を示しています。

産業: UV吸収剤などの特定の特性を持つ新素材の開発に利用されています。

作用機序

3-(2-フルオロフェニル)-5,7-ジヒドロキシ-4H-クロメン-4-オンがその効果を発揮するメカニズムには、さまざまな分子標的や経路との相互作用が含まれます。例えば、その抗酸化活性は、フリーラジカルを中和するために水素原子や電子を供与できる能力に起因します。その抗がん特性に関しては、この化合物は、特定のシグナル経路の活性化によってアポトーシスを誘導することによって、細胞増殖を阻害する可能性があります。

類似化合物との比較

類似化合物

2-(2-フルオロフェニル)-2-メチルアミノシクロヘキサノン: ケタミンに関連する解離性麻酔薬.

インドール誘導体: 抗ウイルス、抗炎症、抗がん作用など、さまざまな生物活性で知られています.

独自性

3-(2-フルオロフェニル)-5,7-ジヒドロキシ-4H-クロメン-4-オンは、フルオロフェニル基とクロメノン構造のユニークな組み合わせにより際立っており、独特の化学的および生物学的特性を付与しています。

特性

CAS番号 |

101068-34-2 |

|---|---|

分子式 |

C15H9FO4 |

分子量 |

272.23 g/mol |

IUPAC名 |

3-(2-fluorophenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H9FO4/c16-11-4-2-1-3-9(11)10-7-20-13-6-8(17)5-12(18)14(13)15(10)19/h1-7,17-18H |

InChIキー |

YVJRFKZMPCHVJW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)

![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)